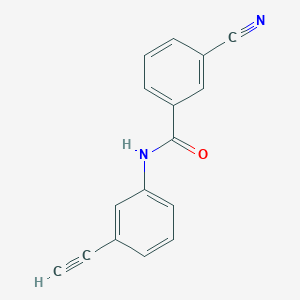

3-cyano-N-(3-ethynylphenyl)benzamide

Description

3-Cyano-N-(3-ethynylphenyl)benzamide is a benzamide derivative with a unique structural framework characterized by a cyano group at the 3-position of the benzoyl ring and an ethynylphenyl substituent on the amide nitrogen. This compound has garnered significant attention in neuroscience research due to its role as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It enhances mGlu5 receptor activity by stabilizing the receptor’s active conformation, thereby potentiating glutamate-mediated signaling .

Key pharmacological applications include:

- Restoration of cognitive deficits in methamphetamine addiction models by normalizing mGlu5-dependent synaptic plasticity .

- Modulation of NMDA receptor activity in preclinical studies, where it amplifies NMDA-induced field potentials in the prefrontal cortex .

The compound is synthesized via palladium-catalyzed cross-coupling reactions, achieving >95% purity through liquid chromatography-mass spectrometry (LC-MS) .

Properties

IUPAC Name |

3-cyano-N-(3-ethynylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O/c1-2-12-5-4-8-15(10-12)18-16(19)14-7-3-6-13(9-14)11-17/h1,3-10H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTPCQGNXMTYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(3-ethynylphenyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethynylaniline and benzoyl chloride.

Formation of Benzamide: The first step involves the reaction of 3-ethynylaniline with benzoyl chloride in the presence of a base, such as triethylamine, to form N-(3-ethynylphenyl)benzamide.

Introduction of Cyano Group: The final step involves the introduction of the cyano group. This can be achieved by reacting N-(3-ethynylphenyl)benzamide with a suitable cyanating agent, such as cyanogen bromide, under controlled conditions.

Industrial Production Methods

Industrial production of 3-cyano-N-(3-ethynylphenyl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(3-ethynylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Substitution: The benzamide structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.

Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

3-cyano-N-(3-ethynylphenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers and nanomaterials.

Biological Studies: It can be employed in biochemical assays to study enzyme interactions and protein binding.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3-cyano-N-(3-ethynylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and ethynyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Pharmacological Activities

Key Observations:

Substituent Impact on mGlu5 Potency: The pyrazole ring in CDPPB enhances mGlu5 binding affinity compared to the ethynylphenyl group in 3-cyano-N-(3-ethynylphenyl)benzamide. This difference arises from the pyrazole’s ability to stabilize receptor conformations via π-π interactions . Replacement of the ethynylphenyl group with a 6-methylpyridinyl moiety (Compound 59, ) reduces potency, likely due to decreased lipophilicity and steric hindrance .

Functional Selectivity: CDPPB and 3-cyano-N-(3-ethynylphenyl)benzamide both enhance NMDA receptor activity, but CDPPB shows superior efficacy in reversing methamphetamine-induced cognitive deficits . 3-Chloro-N-(3-methoxyphenyl)benzamide lacks mGlu5 activity, emphasizing the necessity of the cyano group for receptor modulation .

Clinical vs. Preclinical Utility: While 3-cyano-N-(3-ethynylphenyl)benzamide remains in preclinical studies, nitazoxanide (a structurally distinct benzamide) is FDA-approved for parasitic infections, highlighting the scaffold’s versatility .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Key Insights:

- Thermal Stability : CDPPB’s high melting point (>275°C) suggests robust crystalline stability, advantageous for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.